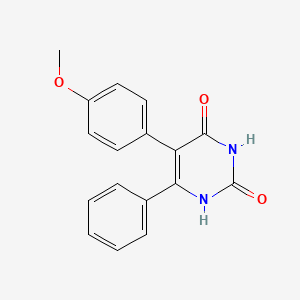

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzaldehyde and urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4-diol.

Substitution: Formation of 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione or 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

- 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

- 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

Uniqueness

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.

Biological Activity

5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione, a compound with the molecular formula C17H14N2O3, has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with phenyl and methoxy groups. This configuration is significant for its biological activity, particularly in terms of its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. For instance, a study demonstrated that derivatives of pyrano[2,3-d]pyrimidine-2,4-dione exhibited promising inhibitory activity against PARP-1 and showed anti-proliferative effects on MCF-7 and HCT116 cancer cell lines .

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | PARP-1 | 0.15 - 0.19 | MCF-7 |

| Other derivatives | PARP-1 | < 1 | HCT116 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies, it was found that compounds containing the 4-methoxyphenyl group displayed higher antimicrobial activity than those with other substituents. Specifically, derivatives demonstrated moderate antibacterial and antifungal activities when tested against various pathogens .

The biological mechanisms underlying the activity of this compound involve multiple pathways:

- Inhibition of DNA Repair : By targeting PARP-1, this compound compromises the DNA repair mechanisms in cancer cells, leading to increased cell death in response to chemotherapy.

- Antimicrobial Mechanism : The presence of electron-donating groups such as methoxy enhances the lipophilicity and permeability of the compound across microbial membranes, which may contribute to its effectiveness against bacterial and fungal strains.

Case Studies

In one notable study published in RSC Advances, researchers synthesized a series of pyrano[2,3-d]pyrimidine derivatives and tested their biological activities against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their potency as PARP inhibitors .

Another study focused on the synthesis of hydrazinylpyrido[2,3-d]pyrimidin-4-one derivatives revealed that those with a 4-methoxyphenyl group exhibited superior antimicrobial activity compared to their counterparts .

Properties

CAS No. |

613667-38-2 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21) |

InChI Key |

VHRRPAKGFQXNBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.